molecular formula C8H5F6N B140203 2,5-Bis(trifluoromethyl)aniline CAS No. 328-93-8

2,5-Bis(trifluoromethyl)aniline

Cat. No. B140203
CAS RN: 328-93-8
M. Wt: 229.12 g/mol
InChI Key: XWMVIJUAZAEWIE-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)aniline is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups. These groups are characterized by the presence of three fluorine atoms attached to a carbon, which is then connected to the rest of the molecule. This structural feature imparts unique physical and chemical properties to the compound, making it of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of compounds related to 2,5-bis(trifluoromethyl)aniline often involves the use of trifluoromethyl groups in various chemical reactions. For instance, the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony was achieved by reacting RFLi with PnCl3, indicating the reactivity of trifluoromethyl-containing compounds in forming new bonds with pnictogens . Similarly, bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the ring opening of epoxides with anilines, showcasing the utility of trifluoromethyl groups in facilitating chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups is often characterized by strong electron-withdrawing effects due to the high electronegativity of fluorine. This can lead to significant changes in the electronic structure of the molecule, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where electron delocalization into 3d orbitals of sulfur results in a shortening of the S–N bond upon deprotonation .

Chemical Reactions Analysis

Trifluoromethylated compounds participate in a variety of chemical reactions. For example, the reaction of bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane with anilines leads to the formation of N-hexafluoroisopropylated products, which can further undergo dehydrofluorination to yield pentafluoropropenes . This demonstrates the versatility of trifluoromethylated compounds in organic synthesis, particularly in the formation of heterocycles and other fluorinated structures.

Physical and Chemical Properties Analysis

The presence of trifluoromethyl groups significantly influences the physical and chemical properties of a compound. For instance, polyimides synthesized with 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide displayed excellent solubility in various organic solvents, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant . These properties are indicative of the potential for trifluoromethylated compounds to be used in high-performance materials, such as those required in the electronics industry.

Scientific Research Applications

Application in Organic Synthesis

2,5-Bis(trifluoromethyl)aniline has been found effective as a monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process achieves high yields, excellent regioselectivities, and broad functional group compatibility under mild conditions via a dual carbon-hydrogen bond activation sequence (Wang et al., 2019).

Pesticide Synthesis

3,5-Bis(trifluoromethyl)aniline, a derivative of 2,5-bis(trifluoromethyl)aniline, plays a key role in the synthetic process of the novel pesticide Bistrifluron. This process includes steps like nitration, reduction, chlorination, and hydrolysis, demonstrating the compound's utility in complex chemical syntheses (Liu, 2015).

Fluorescent Probe Development

The compound has been utilized in the development of a highly efficient multiple-anchored fluorescent probe for the detection of aniline vapor. This application is particularly significant in environmental control and addressing human diseases (Jiao et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 2,5-bis(trifluoromethyl)aniline have been synthesized and used in the preparation of polyimides. These polyimides exhibit properties like high molecular weights, excellent solubility, and desirable thermal stability, making them suitable for various industrial applications (Myung et al., 2003).

Electroluminescence

The compound has been incorporated into the design and synthesis of novel classes of emitting amorphous molecular materials for electroluminescence. These materials have been found to emit multicolor light, including white, and can serve as host materials for emissive dopants in organic electroluminescent devices (Doi et al., 2003).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Prolonged or repeated exposure may cause damage to organs . It’s recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

2,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVIJUAZAEWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352132
Record name 2,5-Bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)aniline

CAS RN

328-93-8
Record name 2,5-Bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into an autoclave, 1.05 g of Raney Nickel catalyst (10 wt %) and 100 ml of isopropanol were introduced, and 10.0 g of 2,5-bis(trifluoromethyl)nitrobenzene was added thereto in small amounts. Hydrogen gas was blown until 5 kg/cm2 with stirring, and the temperature was increased to 70° C. Reaction was carried out at from 70 to 90° C. for 8 hours. After the temperature was recovered to room temperature, hydrogen gas was evacuated, and the Raney Nickel was subjected to filtration and washed with isopropanol. The solvent was concentrated to obtain 2,5-bis(trifluoromethyl)aniline (6.42 g, yield 73%, purity by GC 99.4%). As a result of analysis by GC-Mass, 1H-NMR and 19F-NMR, the product was confirmed to be 2,5-bis(trifluoromethyl)aniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-nitro-1,4-bis(trifluoromethyl)benzene (3.3 g, 12.7 mmol) in methanol (15 mL) was added a solution of SnCl2.H2O (8.57 g, 38.1 mmol) in conc. HCl (15 mL) at room temperature, and the mixture was heated to 50° C. and stirred for 4 hours. Methanol was removed, and the aqueous solution was basified with conc. NaOH solution until pH 10. The suspension was diluted with EtOAc (100 mL), and the mixture was stirred at room temperature for 30 minutes and filtered. The solid was discarded, and the filtrate was washed with brine (50 mL), dried over sodium sulfate, and filtered. The solution was concentrated to give 2,5-bis(trifluoromethyl)benzenamine as a yellow oil (2.5 g). MS (ESI): m/z 230 [M+H]+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M La, D Liu, X Chen, FL Zhang, Y Zhou - Organic Letters, 2021 - ACS Publications
The first palladium-catalyzed direct o-C–H iodination of benzaldehydes was successfully developed with the assistance of commercially available 2,5-bis(trifluoromethyl)aniline as the …
Number of citations: 6 pubs.acs.org
SL McDarmont, CD McMillen… - Zeitschrift für …, 2020 - Wiley Online Library
Two new tris(pyrazolyl)methane (Tpm) ligands were obtained by exploiting a C–F activation strategy. The novel monotopic ligand, H 2 NPh(CF 3 )(CPz 3 ), was utilized to generate a Mn…
Number of citations: 1 onlinelibrary.wiley.com
C Amaral, C Varela, G Correia-da-Silva, ET da Silva… - Biochimie, 2013 - Elsevier
The androgens testosterone (T) and dihydrotestosterone (DHT), besides playing an important role in prostate development and growth, are also responsible for the development and …
Number of citations: 16 www.sciencedirect.com
S Yu, W Chang, R Hua, X Jie, M Zhang, W Zhao… - Nature …, 2022 - nature.com
A reaction intermediate is a key molecular entity that has been used in explaining how starting materials converts into the final products in the reaction, and it is usually unstable, highly …
Number of citations: 7 www.nature.com
ML Feng, YF Li, HJ Zhu, L Zhao, BB **… - Journal of agricultural …, 2010 - ACS Publications
Phthalic acid diamides have received considerable interest in agricultural chemistry due to a novel action mode, extremely high activity against a broad spectrum of lepidopterous …
Number of citations: 41 pubs.acs.org
S Mukherjee, Z Zeng, MM Shirolkar… - … A European Journal, 2018 - Wiley Online Library
Fluorous organic building blocks were utilized to develop two self‐assembled, hydrophobic, fluorinated porous organic polymers (FPOPs), namely, FPOP‐100 and FPOP‐101. …
W Ma, Z Guo, J Zhao, Q Yu, F Wang, J Han… - Separation and …, 2017 - Elsevier
In recent years, efficient, cost effective oil-water separation technologies are highly desired due to frequent oil spill accidents. To design fibrous membranes for efficient oil-water …
Number of citations: 151 www.sciencedirect.com
LM Martins - Inorganica Chimica Acta, 2022 - Elsevier
The chemistry of scorpionate complexes has witnessed remarkable activity in the past 50 years since the discovery by Trofimenko of B-scorpionates. Oxidation of water, functionalization …
Number of citations: 0 www.sciencedirect.com
J Wang, M Sánchez-Roselló, JL Aceña… - Chemical …, 2014 - ACS Publications
1.1. Brief Historical Overview As expected from the fluorine position on the periodic table of elements, it possesses some extreme properties, in particular, ultimate electronegativity and …
Number of citations: 249 pubs.acs.org
M Hudlicky - 2000 - books.google.com
This book is a synthesis of two of Hudlicky's earlier books outlining the many unpredictable properties of fluorine and its compounds that are not analogous to the properties of any other …
Number of citations: 16 www.google.com

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